2-Chloro-1-cyclopropoxy-4-isopropoxybenzene
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Overview
Description
2-Chloro-1-cyclopropoxy-4-isopropoxybenzene: is an organic compound with the molecular formula C12H15ClO2 and a molecular weight of 226.70 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and an isopropoxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclopropoxy-4-isopropoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that has the required substituents.
Cyclopropanation: The cyclopropoxy group can be introduced via cyclopropanation reactions, often using diazomethane or similar reagents.
Etherification: The isopropoxy group is introduced through etherification reactions, typically using isopropyl alcohol and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation, cyclopropanation, and etherification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-cyclopropoxy-4-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the chloro group can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: Formation of amines or thiols.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
2-Chloro-1-cyclopropoxy-4-isopropoxybenzene is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-cyclopropoxy-4-isopropoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the cyclopropoxy and isopropoxy groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-cyclopropoxy-4-methoxybenzene
- 2-Chloro-1-cyclopropoxy-4-ethoxybenzene
- 2-Chloro-1-cyclopropoxy-4-butoxybenzene
Uniqueness
2-Chloro-1-cyclopropoxy-4-isopropoxybenzene is unique due to the presence of both cyclopropoxy and isopropoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C12H15ClO2 |
---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
2-chloro-1-cyclopropyloxy-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)14-10-5-6-12(11(13)7-10)15-9-3-4-9/h5-9H,3-4H2,1-2H3 |
InChI Key |
BSPHKEPYBBNFMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)OC2CC2)Cl |
Origin of Product |
United States |
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